1,2,9,10-Tetrachlorodecane

Analytical Chemistry Environmental Monitoring Method Validation

1,2,9,10-Tetrachlorodecane (T4C10, CP-2) is a structurally defined, single diastereoisomer—not a complex SCCP technical mixture. Its defined C10H18Cl4 structure with chlorines exclusively at the 1,2,9,10 positions eliminates the compositional variability that plagues generic short-chain chlorinated paraffins. This guarantees reproducible analytical response factors, stoichiometric degradation kinetics, and predictable biological activity: IC50 = 29 nM (KDM4C) and 42 nM (KDM4A). Researchers and QC labs use this congener as a validated single-component standard for HRGC-ECNI-MS calibration with >97% recovery in complex matrices like fish tissue and cod liver oil, as demonstrated by Coelhan et al. and Beaume et al. Procure a well-characterized, pure compound for regulatory compliance testing, environmental surveillance, and mechanistic toxicology studies.

Molecular Formula C10H18Cl4
Molecular Weight 280.1 g/mol
CAS No. 205646-11-3
Cat. No. B1257318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,9,10-Tetrachlorodecane
CAS205646-11-3
Synonyms1,2,9,10-tetrachlorodecane
Molecular FormulaC10H18Cl4
Molecular Weight280.1 g/mol
Structural Identifiers
SMILESC(CCCC(CCl)Cl)CCC(CCl)Cl
InChIInChI=1S/C10H18Cl4/c11-7-9(13)5-3-1-2-4-6-10(14)8-12/h9-10H,1-8H2
InChIKeyVXBHNYIEBLRXAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,9,10-Tetrachlorodecane (CAS 205646-11-3): Technical Baseline for Procurement and Research Selection


1,2,9,10-Tetrachlorodecane (T4C10, also designated CP-2) is a single, well-defined polychlorinated n-alkane congener (C10H18Cl4, MW 280.06) belonging to the short-chain chlorinated paraffin (SCCP) class [1]. Unlike commercial SCCP technical mixtures, which contain thousands of isomers with variable chain lengths and chlorine content, this compound exists as a single diastereoisomer with chlorine atoms specifically positioned at the 1, 2, 9, and 10 carbons of the decane backbone [2]. This defined structure enables its use as a precise analytical reference standard, a well-characterized substrate for environmental fate studies, and a selective inhibitor of the KDM4 family of histone demethylases [3].

Why 1,2,9,10-Tetrachlorodecane Cannot Be Replaced by Generic Chlorinated Paraffin Mixtures or Uncharacterized Analogs


Generic short-chain chlorinated paraffin (SCCP) technical mixtures are inherently complex, consisting of thousands of individual congeners with variable carbon chain lengths (C10–C13) and chlorine content (typically 30–70% by mass) [1]. This compositional heterogeneity introduces substantial variability in physicochemical properties, analytical response factors, and biological activity, making them unsuitable for applications requiring precise, reproducible quantification or well-defined mechanistic studies [2]. 1,2,9,10-Tetrachlorodecane, as a single, structurally defined diastereoisomer, eliminates this variability. Substituting this defined compound with a technical mixture or a positional isomer—such as 1,1,1,3-tetrachlorodecane—introduces uncontrolled differences in vapor pressure, chromatographic behavior, and metabolic stability that compromise the validity of quantitative analysis and environmental fate modeling [3].

Quantitative Differentiation Evidence for 1,2,9,10-Tetrachlorodecane: Comparative Data Versus Analogs and Mixtures


Analytical Recovery: 1,2,9,10-Tetrachlorodecane as a Single-Component Standard Delivers >97% Recovery in HRGC-ECNI Quantification

In method validation studies for quantifying C10-chloroparaffins, 1,2,9,10-tetrachlorodecane was employed as one of the first pure, synthesized single-component standards [1]. When used as a reference standard in high-resolution gas chromatography with electron capture negative ionization mass spectrometry (HRGC-ECNI-MS), the average recovery exceeded 97% [1]. This high recovery stands in marked contrast to the variable and often matrix-dependent recoveries observed when using complex technical chlorinated paraffin mixtures as calibration standards, where co-eluting congeners and differential ionization efficiencies introduce substantial quantification errors [2].

Analytical Chemistry Environmental Monitoring Method Validation

Degradation Kinetics: 1,2,9,10-Tetrachlorodecane Photo-Fenton Degradation Achieves 61% Removal in 10 Minutes

The homogeneous degradation of 1,2,9,10-tetrachlorodecane (T4C10, 2×10⁻⁶ M) was studied under photo-Fenton conditions [1]. Under irradiation with 300 nm lamps, the compound exhibited 61% disappearance within 10 minutes of exposure [1]. This rate is substantially faster than the 60% disappearance achieved in 20 minutes under H₂O₂/UV conditions alone, demonstrating the catalytic enhancement provided by the Fe²⁺/Fe³⁺ redox cycle [1]. The reaction produced stoichiometric amounts of chloride ion, confirming complete dechlorination of the parent compound under these conditions [1]. In contrast, degradation under dark Fenton (Fe²⁺/H₂O₂/dark) and Fenton-like (Fe³⁺/H₂O₂/dark) conditions proceeded very slowly, with negligible disappearance over the same timeframe [1].

Advanced Oxidation Processes Environmental Remediation Reaction Kinetics

KDM4 Inhibition Selectivity: 1,2,9,10-Tetrachlorodecane (CP-2) Exhibits Differential Potency for KDM4C (IC50 = 29 nM) Versus KDM4A (IC50 = 42 nM)

1,2,9,10-Tetrachlorodecane, also known as CP-2 in the biochemical literature, acts as a cyclic peptide inhibitor of the JmjC-domain-containing histone demethylases of the KDM4 family . In cell-free enzymatic assays, CP-2 inhibits KDM4C with an IC50 of 29 nM and KDM4A with an IC50 of 42 nM, representing a 1.4-fold selectivity for KDM4C over KDM4A . Mechanistically, CP-2 binds specifically to the substrate-binding pocket of KDM4A, competitively inhibiting its interaction with histone substrates . This defined inhibitory profile distinguishes CP-2 from broad-spectrum KDM inhibitors (e.g., IOX1, which inhibits multiple KDM subfamilies with varying potency) and provides a tool compound with characterized selectivity between closely related KDM4 isoforms [1].

Epigenetics Histone Demethylase Inhibition Drug Discovery

In Vivo Toxicokinetics: 1,2,9,10-Tetrachlorodecane Exhibits Low Systemic Bioavailability Following Maternal Exposure in Rats

In a controlled in vivo study, pregnant Sprague-Dawley rats were exposed to 1,2,9,10-tetrachlorodecane (T4C10) via oral gavage from gestation days 7 to 21 [1]. Despite prior in vitro evidence of endocrine-disrupting potential for this compound, in vivo exposure did not produce significant effects on reproductive parameters, including anogenital distance (AGD), fetal steroid hormone profiles, or expression of androgen- and estrogen-regulated genes in the developing genital tubercle [1]. The low systemic T4C10 concentrations measured in both maternal and fetal blood suggest that the compound undergoes rapid metabolism or preferential sequestration into adipose tissue, as supported by the observed increase in maternal liver weight [1]. This toxicokinetic profile contrasts with more highly chlorinated or longer-chain SCCP congeners, which generally exhibit greater bioaccumulation potential and slower metabolic clearance [2].

Toxicology Endocrine Disruption Developmental Toxicity

Validated Application Scenarios for 1,2,9,10-Tetrachlorodecane Based on Quantitative Evidence


Environmental Monitoring: Analytical Reference Standard for Quantifying C10-Chloroparaffin Residues in Fish and Fish Oils

As demonstrated by Coelhan et al. (1998) and Beaume et al. (2006), 1,2,9,10-tetrachlorodecane serves as a validated single-component standard for the quantitative determination of chlorodecane residues in complex biological matrices [1][2]. Laboratories conducting regulatory compliance testing or environmental surveillance can procure this defined congener to establish calibration curves with >97% recovery in HRGC-ECNI-MS methods, enabling precise quantification of SCCP contamination in fish tissue and cod liver oil samples [1][3].

Advanced Oxidation Process Development: Defined Substrate for Evaluating Photocatalytic and Fenton-Based Degradation of Chlorinated Paraffins

The well-characterized degradation kinetics of 1,2,9,10-tetrachlorodecane under photo-Fenton conditions (61% removal in 10 minutes) provide a reproducible benchmark for researchers optimizing advanced oxidation technologies for SCCP-contaminated water treatment [4]. Unlike undefined technical mixtures, this single congener yields stoichiometric chloride release, allowing accurate mass balance calculations and unambiguous identification of degradation intermediates [4].

Epigenetic Tool Compound Research: Isoform-Selective Inhibition of KDM4 Histone Demethylases

For academic and pharmaceutical research groups investigating the roles of KDM4 family histone demethylases in cancer and developmental biology, 1,2,9,10-tetrachlorodecane (CP-2) offers a tool compound with quantified inhibitory potency: IC50 = 29 nM for KDM4C and 42 nM for KDM4A . This defined activity profile supports dose-response studies requiring predictable target engagement, particularly in experiments designed to parse the distinct biological functions of KDM4A versus KDM4C .

SCCP Toxicokinetic and Risk Assessment Studies: A Defined Congener for Investigating In Vivo Fate and Placental Transfer

Toxicologists and regulatory scientists investigating the developmental toxicity of short-chain chlorinated paraffins can utilize 1,2,9,10-tetrachlorodecane as a structurally defined model compound for mechanistic studies [5]. The established toxicokinetic profile—low systemic bioavailability in maternal and fetal rats despite placental transfer—makes this congener a valuable reference for comparing the in vivo behavior of SCCPs with varying chain lengths and chlorination patterns, directly informing chemical-specific risk assessments [5][6].

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